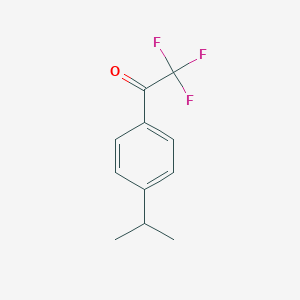

4'-iso-Propyl-2,2,2-trifluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAARZPBEHNXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374816 | |

| Record name | 4'-iso-Propyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124211-72-9 | |

| Record name | 4'-iso-Propyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124211-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

An In-depth Technical Guide to the Synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and process visualizations tailored for researchers and professionals in chemical and drug development.

Core Synthetic Strategies

The is primarily achieved through two well-established organometallic and electrophilic aromatic substitution methodologies.

-

Friedel-Crafts Acylation of Cumene: This classic method involves the electrophilic acylation of isopropylbenzene (cumene) using a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion.

-

Nucleophilic Addition of an Organometallic Reagent: This strategy involves the reaction of a nucleophilic 4-isopropylphenyl organometallic species with an electrophilic source of the trifluoroacetyl group. The two main variations are:

-

Grignard Reaction: 4-isopropylphenylmagnesium halide, prepared from the corresponding 4-isopropylhalobenzene, is reacted with an ester of trifluoroacetic acid, typically ethyl trifluoroacetate.[2][3][4]

-

Organolithium Reaction: 4-isopropylphenyllithium, generated via lithium-halogen exchange from 4-isopropylhalobenzene, is reacted with a trifluoroacetylating agent.[5][6] This method is suitable for reactions at very low temperatures.

-

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This protocol details the via the aluminum chloride-catalyzed Friedel-Crafts acylation of cumene with trifluoroacetic anhydride.

Reaction Scheme: Cumene + Trifluoroacetic Anhydride --(AlCl₃)--> 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Materials:

-

Cumene (Isopropylbenzene)

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the resulting suspension to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.

-

Addition of Cumene: After the addition of TFAA is complete, add cumene (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. This should be done carefully as the quenching process is highly exothermic.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure 4'-iso-Propyl-2,2,2-trifluoroacetophenone.

Method 2: Grignard Reaction

This protocol describes the synthesis using a Grignard reagent prepared from 4-bromoisopropylbenzene, which then reacts with ethyl trifluoroacetate.

Reaction Scheme:

-

4-Bromoisopropylbenzene + Mg --> 4-isopropylphenylmagnesium bromide

-

4-isopropylphenylmagnesium bromide + Ethyl trifluoroacetate --> 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Materials:

-

4-Bromoisopropylbenzene

-

Magnesium turnings

-

Iodine (a small crystal for activation)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Add a small portion of a solution of 4-bromoisopropylbenzene (1.0 equivalent) in anhydrous THF to the magnesium.

-

Once the reaction initiates (indicated by bubbling), add the remaining 4-bromoisopropylbenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Reaction Setup for Acylation: In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.05 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.[6]

-

Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the cooled solution of ethyl trifluoroacetate via a cannula, keeping the internal temperature below -65 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm gradually to room temperature and stir for an additional 1-2 hours.[6]

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.[7]

-

Work-up: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or vacuum distillation.

Data Presentation

The following tables summarize the key quantitative parameters for the described synthetic methods. Yields are representative and can vary based on reaction scale and optimization.

Table 1: Reagents and Stoichiometry

| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |

| Aromatic Substrate | Cumene | 4-Bromoisopropylbenzene |

| Substrate (equiv.) | 1.0 | 1.0 |

| Acylating Agent | Trifluoroacetic Anhydride | Ethyl trifluoroacetate |

| Acylating Agent (equiv.) | 1.1 | 1.05 |

| Catalyst/Reagent | Anhydrous AlCl₃ | Magnesium Turnings |

| Catalyst/Reagent (equiv.) | 1.2 | 1.2 |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

Table 2: Reaction Conditions and Yields

| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |

| Initial Temperature | 0 °C | -78 °C |

| Reaction Temperature | 0 °C to Room Temp. | -78 °C to Room Temp. |

| Reaction Time | 3 - 5 hours | 2 - 3 hours |

| Work-up | Acidic (HCl) | Neutral (NH₄Cl) |

| Purification Method | Vacuum Distillation | Column Chromatography / Vacuum Distillation |

| Typical Yield | 75 - 85% | 70 - 80% |

Visualizations

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and the general laboratory workflow for the .

Caption: Friedel-Crafts acylation reaction pathway.

Caption: Grignard reaction pathway for synthesis.

Caption: General experimental workflow for synthesis.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Grignard Reagents [sigmaaldrich.com]

- 4. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

An In-depth Technical Guide to the Physicochemical Properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of a trifluoromethyl group significantly influences its chemical and physical properties, making it a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, experimental protocols, and spectroscopic data.

Physicochemical Properties

Quantitative data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone is summarized below. For context, properties of the related compound 2,2,2-trifluoroacetophenone are also provided.

Table 1: Physicochemical Properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

| Property | Value | Source |

| IUPAC Name | 1-(4-isopropylphenyl)-2,2,2-trifluoroethan-1-one | N/A |

| Synonyms | 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethanone | [1] |

| CAS Number | 124211-72-9 | [2][3] |

| Molecular Formula | C11H11F3O | [1][2] |

| Molecular Weight | 216.2 g/mol | [1][3] |

Table 2: Physicochemical Properties of 2,2,2-Trifluoroacetophenone (for comparison)

| Property | Value | Source |

| CAS Number | 434-45-7 | [4][5] |

| Molecular Formula | C8H5F3O | [4][5] |

| Molecular Weight | 174.12 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Melting Point | -40 °C | [4][6] |

| Boiling Point | 165-166 °C (at 760 mmHg) | [4][6][7] |

| Density | 1.24 g/mL at 25 °C | |

| Refractive Index | n20/D 1.458 | |

| Solubility | Insoluble in water. | [8] |

| Stability | Stable under normal temperatures and pressures. | [8] |

Experimental Protocols

While a specific, detailed synthesis protocol for 4'-iso-Propyl-2,2,2-trifluoroacetophenone was not found in the provided search results, a general procedure can be outlined based on common organic synthesis techniques. The synthesis would likely involve the Friedel-Crafts acylation of cumene (isopropylbenzene) with a trifluoroacetylating agent.

General Synthesis and Purification Workflow:

Caption: General workflow for the synthesis and purification of an aryl ketone.

Detailed Methodologies:

-

Reaction Setup: The reaction would typically be carried out in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), and cooled in an ice bath.

-

Work-up: After the reaction is complete, the mixture is carefully poured into a beaker of ice water to quench the reaction. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous salt such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 4'-iso-Propyl-2,2,2-trifluoroacetophenone is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1700 | Strong absorption, characteristic of an aryl ketone. Conjugation with the aromatic ring and the electron-withdrawing trifluoromethyl group will influence the exact position. |

| C-F | ~1100-1300 | Strong, broad absorptions due to the trifluoromethyl group. |

| Aromatic C=C | ~1450-1600 | Multiple weak to moderate bands. |

| Aromatic C-H | ~3000-3100 | Stretching vibrations. |

| Aliphatic C-H | ~2850-2970 | Stretching vibrations of the isopropyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the hydrogen atoms in the molecule.

Table 4: Expected ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | Doublet | ~1.2 |

| Isopropyl -CH | Septet | ~3.0 |

| Aromatic H (ortho to C=O) | Doublet | ~7.9 |

| Aromatic H (meta to C=O) | Doublet | ~7.4 |

¹³C NMR: The carbon NMR would show distinct signals for each unique carbon atom. The carbonyl carbon and the carbon of the trifluoromethyl group would be particularly deshielded.

¹⁹F NMR: The fluorine NMR spectrum would show a single peak for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 216.2. Common fragmentation patterns would include the loss of the isopropyl group and the trifluoromethyl group, leading to characteristic fragment ions.

Reactivity and Stability

-

Reactivity: The carbonyl group is susceptible to nucleophilic attack. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. The aromatic ring can undergo electrophilic substitution, with the acyl group being deactivating and meta-directing, while the isopropyl group is activating and ortho-, para-directing.

-

Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[8]

Applications

Due to the presence of the trifluoromethyl group, 4'-iso-Propyl-2,2,2-trifluoroacetophenone is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of molecules.

References

- 1. 4'-ISO-PROPYL-2,2,2-TRIFLUOROACETOPHENONE [chemicalbook.com]

- 2. 4'-iso-Propyl-2,2,2-trifluoroacetophenone | 124211-72-9 [sigmaaldrich.cn]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,2,2-Trifluoroacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]

- 8. 2,2,2-Trifluoroacetophenone(434-45-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: 4'-iso-Propyl-2,2,2-trifluoroacetophenone

CAS Number: 2044-83-9

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of the trifluoromethyl group significantly influences the compound's chemical and physical properties, including its electrophilicity and metabolic stability. Such compounds are of considerable interest to researchers in medicinal chemistry and drug development due to their potential as enzyme inhibitors and as building blocks for more complex pharmaceutical agents. This technical guide provides an overview of its physicochemical properties, a potential synthetic route, and a discussion of its anticipated, though not yet experimentally confirmed, biological significance.

Physicochemical Properties

A comprehensive experimental characterization of 4'-iso-Propyl-2,2,2-trifluoroacetophenone is not extensively documented in publicly available literature. However, based on its chemical structure, several key physicochemical properties can be predicted.

| Property | Value | Source |

| CAS Number | 2044-83-9 | Supplier Data |

| Molecular Formula | C₁₁H₁₁F₃O | Calculated |

| Molecular Weight | 216.20 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow liquid | Analog Comparison |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Density | Not determined | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water | Structural Analysis |

Synthesis

A plausible and commonly employed method for the synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of cumene (isopropylbenzene).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the synthesis of aromatic ketones. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be required to achieve high yields and purity.

Materials:

-

Cumene (isopropylbenzene)

-

Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

-

Anhydrous, non-polar solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂))

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the trifluoroacetylating agent (trifluoroacetic anhydride or trifluoroacetyl chloride) to the stirred suspension.

-

To this mixture, add a solution of cumene in the anhydrous solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute with cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

-

Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.3-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Isopropyl Methine Proton: A septet at approximately δ 3.0-3.2 ppm.

-

Isopropyl Methyl Protons: A doublet at approximately δ 1.2-1.3 ppm.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: A quartet (due to coupling with the fluorine atoms) in the downfield region (approximately δ 180-190 ppm).

-

Trifluoromethyl Carbon: A quartet in the upfield region (approximately δ 115-125 ppm) with a large C-F coupling constant.

-

Aromatic Carbons: Signals in the aromatic region (approximately δ 125-155 ppm).

-

Isopropyl Carbons: Signals for the methine and methyl carbons in the aliphatic region (approximately δ 20-35 ppm).

Predicted IR Spectrum

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Potential Biological Activity and Signaling Pathways

Specific biological data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone is not available in the current literature. However, the structural motifs present in the molecule suggest potential areas of biological activity that warrant investigation.

Trifluoromethyl ketones are known to be potent inhibitors of various hydrolase enzymes, such as proteases and esterases. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues (e.g., serine, cysteine, or threonine) of these enzymes. This can lead to the formation of a stable hemiacetal or hemiketal adduct, effectively inhibiting the enzyme.

Hypothetical Enzyme Inhibition Workflow

The following diagram illustrates a general workflow for screening 4'-iso-Propyl-2,2,2-trifluoroacetophenone for enzyme inhibitory activity.

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Potential Signaling Pathway Involvement

Given the role of many enzymes in cellular signaling, inhibitors of these enzymes can modulate various pathways. For instance, if 4'-iso-Propyl-2,2,2-trifluoroacetophenone were found to inhibit a specific protease involved in the NF-κB signaling pathway, it could have anti-inflammatory effects. The diagram below illustrates a simplified representation of such a hypothetical interaction.

Caption: Hypothetical inhibition of a key protease in a signaling pathway.

Conclusion

4'-iso-Propyl-2,2,2-trifluoroacetophenone represents a chemical entity with significant potential for applications in drug discovery and development. While detailed experimental data is currently sparse in the public domain, its structural features suggest it could act as a valuable tool for probing enzyme function and potentially as a lead compound for the development of novel therapeutics. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities.

Spectroscopic Analysis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone, a compound of interest in chemical and pharmaceutical research. Due to the limited availability of directly published spectra for this specific molecule, this guide synthesizes data from closely related compounds—4-isopropylacetophenone and 2,2,2-trifluoroacetophenone—to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone. These predictions are based on the analysis of its structural components and comparison with analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Doublet | 6H | -CH(C H₃)₂ |

| ~3.00 | Septet | 1H | -C H(CH₃)₂ |

| ~7.40 | Doublet | 2H | Aromatic H (ortho to isopropyl) |

| ~7.95 | Doublet | 2H | Aromatic H (ortho to C=O) |

Table 2: Predicted ¹³C NMR Data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone

| Chemical Shift (δ, ppm) | Assignment |

| ~23.5 | -CH(C H₃)₂ |

| ~34.0 | -C H(CH₃)₂ |

| ~116.0 (q) | -C F₃ |

| ~127.0 | Aromatic CH (ortho to isopropyl) |

| ~130.0 | Aromatic CH (ortho to C=O) |

| ~133.0 | Aromatic C (ipso to C=O) |

| ~155.0 | Aromatic C (ipso to isopropyl) |

| ~180.0 (q) | -C =O |

Note: The trifluoromethyl group (-CF₃) will cause quartet (q) splitting in the signals of the adjacent carbonyl carbon and the trifluoromethyl carbon itself in the ¹³C NMR spectrum due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4'-iso-Propyl-2,2,2-trifluoroacetophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2870 | Medium | Aliphatic C-H Stretch (isopropyl) |

| ~1715 | Strong | C=O Stretch (ketone) |

| ~1610, ~1580 | Medium-Weak | Aromatic C=C Stretch |

| ~1300-1100 | Strong | C-F Stretch (trifluoromethyl) |

| ~830 | Strong | para-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

| m/z | Proposed Fragment Ion |

| 216 | [M]⁺ (Molecular Ion) |

| 201 | [M - CH₃]⁺ |

| 147 | [M - CF₃]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for this specific compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4'-iso-Propyl-2,2,2-trifluoroacetophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection, a heated probe, or a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate key conceptual frameworks and processes in the spectroscopic analysis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted major fragmentation pathways for 4'-iso-Propyl-2,2,2-trifluoroacetophenone in Mass Spectrometry.

Caption: Logical relationship for predicting the ¹H NMR spectrum.

An In-depth Technical Guide on the Crystal Structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest searches, the crystal structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone has not been reported in publicly accessible crystallographic databases. Consequently, the quantitative data and specific experimental protocols presented herein are hypothetical and are provided as an illustrative guide based on established principles of organic synthesis and X-ray crystallography for a compound of this nature.

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism studies, and the development of new materials. This guide outlines a hypothetical synthesis, a general methodology for crystal structure determination, and presents illustrative crystallographic data for the title compound.

Synthesis and Crystallization

A plausible synthetic route to 4'-iso-Propyl-2,2,2-trifluoroacetophenone is via a Friedel-Crafts acylation of isopropylbenzene.

Hypothetical Experimental Protocol: Synthesis

To a solution of isopropylbenzene (1.0 eq) in a suitable solvent such as dichloromethane, a Lewis acid catalyst like aluminum chloride (1.1 eq) is added at 0 °C under an inert atmosphere. Trifluoroacetic anhydride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4'-iso-Propyl-2,2,2-trifluoroacetophenone.

Hypothetical Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction could be grown by slow evaporation of a solution of the purified compound in a solvent system such as hexane/ethyl acetate at room temperature.

Crystal Structure Analysis

The determination of the crystal structure would be performed using single-crystal X-ray diffraction.

General Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table summarizes hypothetical crystallographic data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₁₁F₃O |

| Formula weight | 216.20 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 105.21(3)° | |

| c = 12.567(5) Å, γ = 90° | |

| Volume | 1038.9(7) ų |

| Z | 4 |

| Density (calculated) | 1.382 Mg/m³ |

| Absorption coefficient | 0.133 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12<=h<=12, -10<=k<=10, -15<=l<=15 |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Visualizations

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone.

General Experimental Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone is not currently available, this guide provides a comprehensive overview of the methodologies that would be employed for its synthesis and structural characterization. The provided hypothetical data serves as a template for what researchers might expect for a molecule of this class. The determination of its precise solid-state structure would be a valuable contribution to the field, enabling a deeper understanding of its properties and potential applications.

A Technical Guide to Substituted Trifluoroacetophenones: Synthesis, Properties, and Applications

An In-depth Review for Researchers and Drug Development Professionals

Substituted trifluoroacetophenones represent a privileged class of chemical compounds, distinguished by a phenyl ring attached to a trifluoroacetyl group. The incorporation of the trifluoromethyl (-CF3) moiety imparts unique electronic properties, significantly influencing the molecule's reactivity, stability, and biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of these versatile intermediates, with a focus on their role in medicinal chemistry and materials science.

Introduction to Trifluoroacetophenones

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, often employed to enhance critical drug-like properties. Its strong electron-withdrawing nature and high lipophilicity can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Trifluoroacetophenones serve as key building blocks for introducing this valuable functional group into more complex molecular architectures.[2][3] The electron-withdrawing effect of the -CF3 group renders the adjacent carbonyl carbon highly electrophilic, making it a focal point for a variety of chemical transformations.[4][5] This inherent reactivity is harnessed in numerous synthetic applications, from the development of novel pharmaceuticals and agrochemicals to the creation of advanced polymers and organocatalysts.[2][3][4]

Synthesis of Substituted Trifluoroacetophenones

The preparation of substituted trifluoroacetophenones can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. Common strategies include Friedel-Crafts acylation and reactions involving organometallic reagents.

A prevalent method involves the Grignard reaction, where a substituted arylmagnesium halide is reacted with a trifluoroacetylating agent. This approach offers a versatile pathway to a wide range of derivatives.

Caption: Generalized workflow for the synthesis of trifluoroacetophenones via a Grignard reagent.

Experimental Protocols

Example Protocol: Synthesis of 3',4',5'-Trifluoroacetophenone [6]

This procedure details the synthesis via a Grignard reaction followed by acylation.

-

Grignard Reagent Formation: To a solution of magnesium (3.53 g, 145 mmol) in tetrahydrofuran (100 ml) at room temperature, iodine (361 mg, 1.42 mmol) is added. 3,4,5-trifluorobromobenzene (30.0 g, 142 mmol) is then added dropwise. The reaction mixture is stirred at the same temperature for 30 minutes to form the Grignard reagent.

-

Acylation: A separate toluene solution (100 ml) containing copper(I) chloride (704 mg, 7.11 mmol) and acetic anhydride (16.0 g, 156 mmol) is prepared. This solution is added to the Grignard reaction mixture at 0°C.

-

Reaction and Workup: The mixture is stirred at 0°C for 1 hour. Upon completion, the reaction is quenched by pouring it into a 2N aqueous hydrochloric acid solution and then extracted with toluene.

-

Purification: The organic extract is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (ethyl acetate/hexane = 1/10) to yield 3,4,5-trifluoroacetophenone as a yellow oil.

Summary of Synthetic Methods

| Method | Reagents | Key Features | Typical Yield | Reference |

| Grignard Reaction | Arylmagnesium halide, Trifluoroacetic anhydride/ester | Versatile, good for various substitutions | ~85% | [6] |

| Friedel-Crafts Acylation | Substituted benzene, Trifluoroacetyl chloride, AlCl₃ | Classic electrophilic aromatic substitution | Good | [7] |

| N-H Insertion | Substituted anilines, 1,1-dibromo-3,3,3-trifluoroacetone | Transition-metal-free | Moderate to high | [8] |

| Asymmetric Synthesis | Prochiral trifluoromethyl ketones, Enolate equivalents | Access to chiral β-hydroxy amides | High | [1] |

Chemical Properties and Reactivity

The chemical behavior of trifluoroacetophenones is dominated by the strong electron-withdrawing nature of the -CF3 group. This effect polarizes the adjacent carbonyl group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4][5] This enhanced reactivity is a key feature exploited in organic synthesis.

Key reactions include:

-

Nucleophilic Addition: Readily react with organometallic reagents (e.g., Grignard) and other nucleophiles.[4]

-

Asymmetric Reduction: Can be reduced to form chiral 2,2,2-trifluoroethanols, which are valuable intermediates for pharmaceuticals.[9]

-

Condensation Reactions: Participate in condensations to form more complex structures, including advanced polymers.

-

Organocatalysis: The ketone itself can act as a catalyst, for instance, in the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[10]

Caption: Key chemical transformations involving the trifluoroacetophenone core.

Applications in Drug Development and Medicinal Chemistry

Trifluoroacetophenone derivatives are crucial intermediates and active agents in pharmaceutical research. Their unique properties make them suitable for developing treatments for a range of conditions.

-

Enzyme Inhibition: A series of trifluoroacetophenone derivatives have been identified as potent inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism, suggesting potential applications in metabolic disorders.[11] The trifluoroacetyl group, often in its hydrated form, is key to interacting with the enzyme's active site.[11] Other derivatives show inhibitory activity against acetylcholinesterase, relevant for neurodegenerative diseases.[]

-

Neuroprotective Effects: 2,2,2-Trifluoroacetophenone has demonstrated neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons.[]

-

Antitumor Agents: Fluoroaryl-substituted derivatives built on drug platforms like FL118 have shown potent antitumor activity, with the ability to induce apoptosis and inhibit cancer cell migration.[13]

-

General Intermediates: They serve as building blocks for a wide array of pharmaceuticals, including anti-inflammatory and analgesic drugs, where the trifluoromethyl group enhances bioavailability and stability.[3]

Caption: Inhibition of Malonyl-CoA Decarboxylase (MCD) by trifluoroacetophenone derivatives.

Summary of Biological Activities

| Compound Class | Target/Activity | Effect | Significance | Reference(s) |

| Reverse Amide Analogs | Malonyl-CoA Decarboxylase (MCD) | Potent enzyme inhibition | Treatment of metabolic disorders | [11] |

| 2,2,2-Trifluoroacetophenone | Acetylcholinesterase | Enzyme inhibition | Neuroprotective applications | [] |

| 2,2,2-Trifluoroacetophenone | Neuronal Apoptosis | Inhibition | Neuroprotective activity | [] |

| Fluoroaryl-substituted FL118 Analogs | Topoisomerase I, DDX5 | Antitumor activity, apoptosis induction | Cancer therapy | [13] |

| Trifluoromethyl Thioxanthone Analogs | Pancreatic Lipase | Moderate enzyme inhibition (IC₅₀ ~100 µM) | Anti-obesity potential | [14] |

| General Trifluoroacetophenones | Pharmaceutical Synthesis | Key intermediate | Development of anti-inflammatory, analgesic drugs | [3] |

Conclusion

Substituted trifluoroacetophenones are a remarkably versatile and valuable class of compounds. Their synthesis is well-established, and their unique reactivity, conferred by the trifluoromethyl group, makes them powerful intermediates in organic chemistry. From creating life-saving pharmaceuticals that inhibit key enzymes to developing high-performance polymers and efficient green catalysts, the applications of trifluoroacetophenones are extensive and continue to expand. For researchers and professionals in drug development, a thorough understanding of the chemistry and potential of these molecules is essential for driving innovation and creating the next generation of advanced chemical products.

References

- 1. NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. yjes.scholasticahq.com [yjes.scholasticahq.com]

- 6. 3',4',5'-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Theoretical Investigation of the Molecular Structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone: An In-Depth Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide outlines a comprehensive theoretical study to elucidate the molecular structure and electronic properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone. Due to the current absence of specific experimental or theoretical data for this compound in publicly accessible literature, this document proposes a robust computational methodology based on Density Functional Theory (DFT). The successful application of DFT to similar molecules, such as 2,2,2-trifluoroacetophenone, provides a strong foundation for the proposed study.[1] This guide details the proposed computational protocols, a framework for the presentation of expected quantitative data, and visualizations of the computational workflow to provide a clear and actionable plan for the theoretical characterization of this molecule.

Introduction

Substituted acetophenones are a class of organic compounds with significant applications in organic synthesis and medicinal chemistry. The introduction of a trifluoromethyl group can significantly alter the electronic properties and reactivity of a molecule, while an isopropyl group can influence its steric profile and solubility. Understanding the three-dimensional structure, electronic distribution, and vibrational properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

This document serves as a whitepaper detailing a proposed ab initio and DFT computational study to thoroughly characterize the molecular structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone.

Proposed Computational Methodology

The theoretical investigation will be conducted using the Gaussian 09 software package. The methodologies are selected based on their proven accuracy for similar molecular systems.

Geometry Optimization

The initial molecular structure of 4'-iso-Propyl-2,2,2-trifluoroacetophenone will be built using GaussView. A full geometry optimization will be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] The 6-311++G(d,p) basis set will be employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution, particularly for the electronegative fluorine and oxygen atoms. The optimization will be carried out without any symmetry constraints to locate the global minimum on the potential energy surface. Convergence will be confirmed when the forces on all atoms are negligible and the displacement for each atomic coordinate between optimization cycles is close to zero.

Vibrational Frequency Analysis

Following a successful geometry optimization, harmonic vibrational frequency calculations will be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can be a valuable tool for experimental identification.

Electronic Properties and Natural Bond Orbital (NBO) Analysis

To gain insights into the electronic structure and charge distribution, a Natural Bond Orbital (NBO) analysis will be conducted on the optimized geometry. This analysis provides information on atomic charges, hybridization of orbitals, and donor-acceptor interactions within the molecule. Key electronic properties to be calculated include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

-

Dipole Moment: The total dipole moment and its components will be calculated to understand the overall polarity of the molecule.

Expected Data Presentation

The quantitative results from the proposed theoretical study will be summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |

| Bond Lengths | C=O | Value |

| C-CF3 | Value | |

| C-C (ring) | Value Range | |

| C-H (isopropyl) | Value Range | |

| Bond Angles | C-C=O | Value |

| O=C-CF3 | Value | |

| C-C-C (ring) | Value Range | |

| Dihedral Angles | Phenyl Ring - C=O | Value |

| C-C-C-F | Value |

Table 2: Calculated Electronic and Thermodynamic Properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

| Property | Calculated Value |

| Electronic Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Zero-Point Vibrational Energy (kcal/mol) | Value |

Table 3: Selected Calculated Vibrational Frequencies of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |

| C=O stretch | Value | Value | Carbonyl stretch |

| CF3 symmetric stretch | Value | Value | Trifluoromethyl symmetric stretch |

| Aromatic C-H stretch | Value | Value | Aromatic C-H stretching |

| Isopropyl C-H stretch | Value | Value | Aliphatic C-H stretching |

Visualization of Computational Workflow

The logical flow of the proposed theoretical study is depicted in the following diagram, generated using the DOT language.

Caption: Proposed computational workflow for the theoretical study.

Conclusion

The proposed theoretical study provides a comprehensive framework for the detailed characterization of the molecular structure and electronic properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone. By employing well-established DFT methods, this study will generate valuable data to aid in the understanding of this molecule's chemical behavior. The results will be instrumental for researchers in the fields of organic synthesis, materials science, and drug development, providing a solid theoretical foundation for future experimental work.

References

An In-depth Technical Guide to the Electronic Properties of Trifluoroacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the electronic properties of trifluoroacetophenone derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The inclusion of the trifluoromethyl (-CF₃) group imparts unique electronic characteristics that modulate molecular interactions, reactivity, and photophysical behavior. This document outlines the theoretical and experimental approaches used to characterize these properties, presents key data, and offers detailed protocols for reproducible research.

Core Electronic Properties: The Influence of the Trifluoromethyl Group

The defining feature of trifluoroacetophenone derivatives is the strongly electron-withdrawing trifluoroacetyl group (-COCF₃). This group significantly influences the electronic landscape of the entire molecule, primarily through a powerful negative inductive effect (-I). This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), impacting the molecule's spectroscopic and electrochemical behavior.

Theoretical and Computational Analysis

Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of molecules. Calculations provide insight into orbital energies, electron distribution, and reactivity, which are fundamental to understanding the properties of trifluoroacetophenone derivatives.

A comparison between the parent acetophenone and 2,2,2-trifluoroacetophenone reveals the profound electronic impact of the -CF₃ group. The trifluoromethyl group stabilizes the molecule by lowering the HOMO and LUMO energy levels. This results in an increased ionization potential (harder to oxidize) and a higher electron affinity (easier to reduce) compared to its non-fluorinated counterpart.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Acetophenone | -7.12 | -1.93 | 5.19 | 7.12 | 1.93 |

| 2,2,2-Trifluoroacetophenone | -7.83 | -2.77 | 5.06 | 7.83 | 2.77 |

Note: Data is derived from DFT calculations and may vary slightly based on the specific functional and basis set used.

The logical workflow for characterizing these derivatives involves a synergistic approach, combining computational prediction with experimental validation.

Spectroscopic Properties (UV-Vis Absorption)

Aromatic ketones like trifluoroacetophenone derivatives exhibit two characteristic absorption bands in the UV-Vis spectrum.[1]

-

A strong absorption band (π → π*) : Typically observed between 240-280 nm, this band arises from an electronic transition within the conjugated π-system of the benzoyl group.[1]

-

A weak absorption band (n → π) : Found at longer wavelengths (around 300-330 nm), this band corresponds to the forbidden transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital.

Substituents on the phenyl ring can modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax). Electron-donating groups (EDGs) like -OCH₃ or -NH₂ tend to cause a bathochromic (red) shift, while electron-withdrawing groups (EWGs) like -NO₂ cause a hypsochromic (blue) shift.

| para-Substituent (X) | Substituent Nature | π → π* λmax (nm) in Ethanol |

| -H | Neutral | ~242 |

| -CH₃ | Weak EDG | ~251 |

| -OCH₃ | Strong EDG | ~271 |

| -NH₂ | Strong EDG | ~305 |

| -Cl | Weak EWG | ~252 |

| -CN | Strong EWG | ~258 |

| -NO₂ | Strong EWG | ~274 |

Note: Data presented is for the acetophenone series and serves as a model for the expected trends in trifluoroacetophenone derivatives.

Electrochemical Properties (Cyclic Voltammetry)

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of molecules, providing information on their oxidation and reduction potentials. For trifluoroacetophenone derivatives, the key event is the reduction of the carbonyl group. The strong electron-withdrawing nature of the trifluoroacetyl group makes these compounds easier to reduce (i.e., their reduction occurs at less negative potentials) compared to their acetophenone analogs.

The reduction potential is highly sensitive to the nature of the substituent on the phenyl ring. Electron-donating groups increase electron density at the carbonyl, making reduction more difficult (more negative potential). Conversely, electron-withdrawing groups facilitate reduction (less negative potential).

The following table presents representative reduction potentials for substituted acetophenones, which illustrates the trend expected for the corresponding trifluoroacetophenone derivatives. The potentials for the trifluoro-analogs would be shifted to less negative values.

| para-Substituent (X) | Substituent Nature | Reduction Peak Potential (Epc) vs. Ag/AgCl |

| -H | Neutral | -2.10 V |

| -OCH₃ | Strong EDG | -2.25 V |

| -Cl | Weak EWG | -2.01 V |

| -Br | Weak EWG | -1.99 V |

| -CN | Strong EWG | -1.75 V |

| -NO₂ | Strong EWG | -1.15 V |

Note: Data is for the acetophenone series in a non-aqueous solvent (e.g., DMF or ACN) and serves as a model. Absolute values are highly dependent on experimental conditions.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, best-practice protocols for the key experiments discussed in this guide.

Computational Modeling Protocol (DFT)

This protocol outlines a standard procedure for calculating the electronic properties of trifluoroacetophenone derivatives.

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Molecular Structure Input: Build the initial 3D structure of the desired trifluoroacetophenone derivative.

-

Method Selection:

-

Functional: Employ a hybrid functional, such as B3LYP, which is well-validated for organic molecules and provides a good balance of accuracy and computational cost.[2][3][4]

-

Basis Set: Use a Pople-style basis set like 6-311++G(d,p). The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which is important for describing electron distribution accurately. The (d,p) denotes polarization functions, which allow for more flexibility in orbital shapes.[5]

-

-

Calculation Type:

-

Geometry Optimization: First, perform a full geometry optimization to find the lowest energy conformation of the molecule. Confirm that the optimization has converged by performing a frequency calculation; the absence of imaginary frequencies indicates a true energy minimum.

-

Single-Point Energy: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.

-

-

Solvation Model: To model the properties in solution, include an implicit solvation model like the Polarizable Continuum Model (PCM). Specify the solvent used in experimental work (e.g., acetonitrile, ethanol).

-

Data Extraction: From the output file, extract key electronic property data:

-

Energies of the HOMO and LUMO.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

Generate a molecular electrostatic potential (MEP) map to visualize electron-rich and electron-poor regions.

-

UV-Vis Spectroscopy Protocol

This protocol describes the measurement of the UV-Vis absorption spectrum.

-

Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest (typically >220 nm). Common choices include ethanol, methanol, cyclohexane, or acetonitrile.

-

Solution Preparation:

-

Prepare a stock solution of the trifluoroacetophenone derivative at a concentration of approximately 1x10⁻³ M.

-

From the stock solution, prepare a dilute sample solution with a final concentration of approximately 1x10⁻⁵ M. This concentration typically yields an absorbance value between 0.1 and 1.0 for the strong π → π* transition, in accordance with the Beer-Lambert law.[1]

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement Procedure:

-

Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as the reference/blank.

-

Fill a second matched quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the solvent-filled cuvette in both beams.

-

Measure the absorption spectrum of the sample over a range of 220 nm to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each distinct absorption band.

Cyclic Voltammetry Protocol

This protocol provides a detailed method for obtaining the cyclic voltammogram of a trifluoroacetophenone derivative.[6][7]

-

Electrochemical Cell Setup:

-

Working Electrode: A glassy carbon electrode (GCE) is recommended for its wide potential window and inertness.[7]

-

Reference Electrode: A non-aqueous Ag/AgCl or a saturated calomel electrode (SCE) isolated by a salt bridge.

-

Counter (Auxiliary) Electrode: A platinum wire or gauze.

-

-

Electrode Preparation: Before each experiment, polish the GCE surface with a slurry of 0.05 µm alumina on a polishing pad for 60 seconds.[6] Rinse thoroughly with deionized water, then with the solvent to be used (e.g., acetonitrile), and dry completely.

-

Solution Preparation:

-

Solvent: Use a high-purity, dry, polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

-

Supporting Electrolyte: Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in the solvent. The electrolyte is necessary to ensure conductivity of the solution.

-

Analyte Solution: Prepare a 1 mM solution of the trifluoroacetophenone derivative in the electrolyte solution.

-

-

Measurement Procedure:

-

Assemble the three electrodes in the electrochemical cell containing the analyte solution.

-

Purge the solution with an inert gas (high-purity argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Connect the electrodes to a potentiostat.

-

-

Instrument Parameters:

-

Scan Rate: Set a scan rate of 100 mV/s.

-

Potential Window: Set the initial and final potentials to a value where no reaction occurs (e.g., 0.0 V). Scan in the negative direction to a switching potential beyond the reduction wave (e.g., -2.5 V), and then reverse the scan back to the initial potential.

-

-

Data Acquisition and Analysis:

-

Record the cyclic voltammogram, plotting current (I) versus potential (E).

-

Identify the cathodic peak potential (Epc), which corresponds to the reduction of the analyte. If the process is reversible, an anodic peak (Epa) corresponding to the re-oxidation of the product will be observed on the reverse scan.

-

The half-wave potential (E½), a measure of the formal redox potential, can be estimated as (Epc + Epa)/2 for a reversible couple.

-

References

- 1. app.studyraid.com [app.studyraid.com]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asdlib.org [asdlib.org]

- 7. pages.jh.edu [pages.jh.edu]

starting materials for the synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 4'-iso-Propyl-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical and agrochemical research. The document outlines the starting materials, detailed experimental protocols, and quantitative data associated with the most common synthetic strategies.

Core Synthetic Strategies

The synthesis of 4'-iso-Propyl-2,2,2-trifluoroacetophenone can be effectively achieved through two principal chemical transformations: Friedel-Crafts acylation and the Grignard reaction. Each method offers distinct advantages and requires specific starting materials and reaction conditions.

Friedel-Crafts Acylation of Cumene

The most direct approach involves the electrophilic aromatic substitution of cumene (isopropylbenzene) with a trifluoroacetylating agent. This reaction is typically catalyzed by a strong Lewis acid.

Starting Materials:

-

Cumene (Isopropylbenzene)

-

Trifluoroacetic anhydride or Ethyl trifluoroacetate

-

Lewis Acid Catalyst (e.g., Aluminum chloride, Trifluoroacetic acid)

Reaction Scheme:

Caption: Friedel-Crafts acylation of cumene.

Experimental Protocol:

A typical procedure involves the slow addition of trifluoroacetic anhydride to a stirred mixture of cumene and a stoichiometric amount of a Lewis acid, such as aluminum chloride, in an inert solvent like dichloromethane at a controlled temperature.[1][2]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with cumene and the inert solvent. The mixture is cooled in an ice bath. The Lewis acid catalyst is then added portion-wise, ensuring the temperature remains low.

-

Addition of Acylating Agent: Trifluoroacetic anhydride is dissolved in the reaction solvent and added dropwise from the dropping funnel to the stirred mixture.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and an aqueous acid solution (e.g., 10% HCl). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 70-90% | General Friedel-Crafts Acylation |

| Purity | >95% (after purification) | General Friedel-Crafts Acylation |

Grignard Reaction

An alternative and versatile method involves the use of a Grignard reagent. This approach allows for the formation of the carbon-carbon bond between the isopropylphenyl group and the trifluoroacetyl group.

Starting Materials:

-

4-Bromoisopropylbenzene or 4-Chloroisopropylbenzene

-

Magnesium turnings

-

Ethyl trifluoroacetate or N-methoxy-N-methyltrifluoroacetamide (Weinreb amide)

Reaction Scheme:

Caption: Grignard synthesis pathway.

Experimental Protocol:

This synthesis is a two-step process involving the formation of the Grignard reagent followed by its reaction with a trifluoroacetylating agent.[3][4]

Step 1: Formation of the Grignard Reagent

-

Apparatus Setup: An oven-dried, three-necked round-bottom flask is assembled with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

-

Initiation: Magnesium turnings and a small crystal of iodine (to activate the magnesium) are placed in the flask. A solution of 4-haloisopropylbenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared. A small amount of this solution is added to the magnesium. The reaction is initiated, often indicated by bubbling and a gentle reflux.

-

Addition: Once the reaction starts, the remaining halide solution is added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Trifluoroacetylating Agent

-

Reaction Setup: A separate, dry flask is charged with the trifluoroacetylating agent (e.g., ethyl trifluoroacetate) dissolved in an anhydrous ether solvent and cooled in an ice bath.

-

Addition of Grignard Reagent: The prepared Grignard reagent is transferred to the dropping funnel and added dropwise to the stirred solution of the trifluoroacetylating agent.

-

Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by vacuum distillation or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Grignard Formation Yield | Typically >90% | General Grignard Reaction |

| Acylation Yield | 60-80% | General Grignard Reaction |

| Overall Yield | 54-72% | Calculated |

| Purity | >95% (after purification) | General Grignard Reaction |

Summary and Comparison of Routes

| Feature | Friedel-Crafts Acylation | Grignard Reaction |

| Starting Materials | Cumene, Trifluoroacetic anhydride | 4-Haloisopropylbenzene, Mg, Ethyl trifluoroacetate |

| Number of Steps | One | Two |

| Catalyst | Lewis Acid (stoichiometric) | None (Mg is a reagent) |

| Key Advantages | More direct route, fewer steps. | Milder conditions for the acylation step, avoids strong Lewis acids. |

| Key Disadvantages | Requires stoichiometric amounts of often harsh Lewis acids, potential for polysubstitution. | Requires strictly anhydrous conditions, multi-step process. |

Logical Workflow for Synthesis Route Selection

Caption: Decision workflow for synthesis route.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1-(4'-iso-Propylphenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Specifically, α-trifluoromethylated alcohols are of significant interest due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, which can enhance the pharmacological profile of drug candidates. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 1-(4'-iso-propylphenyl)-2,2,2-trifluoroethanol via the reduction of 4'-iso-propyl-2,2,2-trifluoroacetophenone. The methodologies discussed herein focus on two powerful and widely adopted strategies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.

Key Applications

Chiral 1-(4'-iso-propylphenyl)-2,2,2-trifluoroethanol serves as a valuable chiral building block in the synthesis of various biologically active molecules. Its structural motif is relevant in the development of:

-

Pharmaceutical Intermediates: As a precursor to more complex molecules with therapeutic potential.

-

Agrochemicals: Incorporation into pesticides and herbicides where stereochemistry is crucial for activity.

-

Chiral Ligands and Auxiliaries: For use in other asymmetric transformations.

Methodologies for Asymmetric Synthesis

The asymmetric reduction of 4'-iso-propyl-2,2,2-trifluoroacetophenone can be effectively achieved using several methods. Below are detailed discussions and protocols for two highly efficient and enantioselective approaches.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and versatile method for the enantioselective reduction of prochiral ketones.[1] Noyori-type ruthenium catalysts, featuring a chiral diamine ligand, are particularly effective for this transformation, often providing high yields and excellent enantioselectivities.[2] The reaction typically utilizes isopropanol or a formic acid/triethylamine mixture as the hydrogen source.

General Reaction Scheme:

Where Ar = 4'-iso-propylphenyl

Quantitative Data Summary for ATH of Analogous Ketones

| Catalyst/Pre-catalyst | Ligand | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | i-PrOH | KOH | 80 | >99 | 97 | (R) |

| RuCl--INVALID-LINK-- | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | 98 | (R) |

Experimental Protocol: Asymmetric Transfer Hydrogenation using [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aromatic ketones.

Materials:

-

4'-iso-Propyl-2,2,2-trifluoroacetophenone

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride p-cymene dimer)

-

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Anhydrous isopropanol (i-PrOH)

-

Potassium hydroxide (KOH)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to a dry Schlenk flask.

-

Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the pre-catalyst.

-

Reaction Setup: In a separate dry Schlenk flask, dissolve 4'-iso-propyl-2,2,2-trifluoroacetophenone (1.0 mmol) in anhydrous isopropanol (10 mL).

-

Prepare a 0.1 M solution of KOH in anhydrous isopropanol.

-

Reaction Execution: Add the catalyst solution to the substrate solution under an inert atmosphere.

-

Add the KOH solution (0.1 mL, 0.01 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or GC).

-

Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding a few drops of water.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Logical Workflow for Ruthenium-Catalyzed ATH

Ar-C-CF3 + NAD(P)H --[Enzyme]--> Ar-CH-CF3 + NAD(P)⁺

Caption: Workflow for Whole-Cell Biocatalytic Reduction.

Conclusion

The asymmetric synthesis of 1-(4'-iso-propylphenyl)-2,2,2-trifluoroethanol can be accomplished with high efficiency and enantioselectivity using both Ruthenium-catalyzed Asymmetric Transfer Hydrogenation and biocatalytic reduction methods. The choice of method will depend on factors such as the desired enantiomer, scalability, cost, and environmental considerations. The provided protocols offer a solid starting point for researchers to develop and optimize these important transformations in their own laboratories.

References

4'-iso-Propyl-2,2,2-trifluoroacetophenone: A Key Building Block for Potent Anti-inflammatory Agents

Introduction